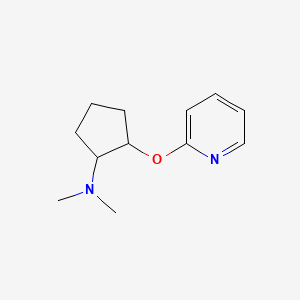

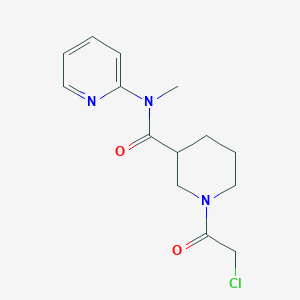

N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Applications and Synthesis One significant application involves the catalytic processes in organic synthesis. For instance, palladium-catalyzed cycloisomerization processes utilize similar compounds to synthesize substituted pyrroles, indicating the role of such chemicals in facilitating complex organic reactions (Gabriele et al., 2001). Similarly, the synthesis of key intermediates for pharmaceutical applications, such as premafloxacin, highlights the utility of related amines in developing efficient and stereoselective processes for drug synthesis (Fleck et al., 2003).

Ligand-Receptor Interactions The exploration of ligand-receptor interactions via hydrogen bond formation with pyrrolo and pyrido analogues of cardiotonic agents showcases the potential of N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine and similar compounds in medicinal chemistry. These studies provide insights into the structural requirements for inotropic activity and the role of hydrogen bonds in receptor interaction (Dionne et al., 1986).

Chemical Cyclization and Polymer Science Research in polymer science has utilized this compound for the chemical cyclization of poly(amido-acids), showcasing the role of such compounds in creating high-performance materials through chemical modification (Vinogradova et al., 1974).

Heterocyclic Chemistry In heterocyclic chemistry, these types of compounds have been employed in generating structurally diverse libraries through alkylation and ring closure reactions. This underscores the versatility of this compound in synthesizing a wide range of chemical structures for various applications (Roman, 2013).

Antimicrobial Research Furthermore, the synthesis and evaluation of novel polyheterocyclic systems derived from related compounds for antimicrobial activity demonstrate the potential pharmaceutical applications, especially in developing new antimicrobial agents (Sirakanyan et al., 2021).

Propiedades

IUPAC Name |

N,N-dimethyl-2-pyridin-2-yloxycyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14(2)10-6-5-7-11(10)15-12-8-3-4-9-13-12/h3-4,8-11H,5-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDLLCYASNTXHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2405502.png)

![N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2405505.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2405506.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate](/img/structure/B2405508.png)

![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2405520.png)